molecular formula C23H20BrN5OS B12035816 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Katalognummer: B12035816
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: QEGGZAMCRYZOPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a triazole-based acetamide derivative with a complex structure. Its core consists of a 1,2,4-triazole ring substituted with a 4-bromophenyl group (providing halogen-mediated interactions) and a pyridin-4-yl moiety (enabling hydrogen bonding or π-π stacking). A sulfanyl (-S-) bridge links the triazole to an acetamide group, which is further connected to a 2,4-dimethylphenyl substituent.

The molecular formula is inferred as C₂₃H₂₀BrN₅OS, with a calculated molecular weight of 494.41 g/mol. The bromine atom and pyridine ring enhance lipophilicity, while the acetamide group may improve solubility in polar solvents.

Eigenschaften

Molekularformel

C23H20BrN5OS

Molekulargewicht

494.4 g/mol

IUPAC-Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20BrN5OS/c1-15-3-8-20(16(2)13-15)26-21(30)14-31-23-28-27-22(17-9-11-25-12-10-17)29(23)19-6-4-18(24)5-7-19/h3-13H,14H2,1-2H3,(H,26,30)

InChI-Schlüssel

QEGGZAMCRYZOPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazide Cyclization with Isothiocyanates

Acyl hydrazides react with aryl/alkyl isothiocyanates under basic conditions to form thiosemicarbazides, which undergo cyclodehydration to yield 3-mercapto-1,2,4-triazoles. For the target compound, 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Intermediate A ) is synthesized via:

  • Hydrazide Formation : 4-(4-Bromophenyl)pyridine-4-carboxylic acid is esterified (Fischer esterification) and treated with hydrazine hydrate to generate the corresponding hydrazide.

  • Thiosemicarbazide Synthesis : The hydrazide reacts with pyridin-4-yl isothiocyanate in ethanol, forming a thiosemicarbazide intermediate.

  • Cyclization : Base-mediated (e.g., NaOH) intramolecular cyclization at elevated temperatures (80–100°C) yields Intermediate A .

Key Data :

  • Yield : 70–85%

  • Characterization : 1H NMR δ 13.2 (s, SH), 8.7–7.2 (m, aromatic H); HRMS m/z 385.02 [M+H]+.

Oxidative Cyclization of Amidines

Alternative routes employ amidines and DMF as dual reactants under CuCl2 catalysis. This one-pot method introduces nitrogen atoms from DMF into the triazole core, enabling direct incorporation of aryl groups. However, this approach offers lower regiocontrol for unsymmetrical substituents like pyridin-4-yl and 4-bromophenyl.

Synthesis of N-(2,4-Dimethylphenyl)-2-bromoacetamide

The sulfanyl acetamide side chain is introduced via alkylation of the triazole-thiol. The requisite electrophile, N-(2,4-dimethylphenyl)-2-bromoacetamide (Intermediate B ), is prepared as follows:

Acylation of 2,4-Dimethylaniline

2-Bromoacetyl bromide reacts with 2,4-dimethylaniline in dichloromethane (DCM) under inert conditions, using triethylamine (Et3N) to neutralize HBr.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aniline:acyl bromide)

  • Temperature : 0–5°C (prevents diacylation)

  • Yield : 88–92%

Characterization :

  • 1H NMR : δ 2.25 (s, CH3), 4.10 (s, CH2Br), 7.1–7.3 (m, aromatic H).

  • 13C NMR : δ 168.5 (C=O), 40.8 (CH2Br).

Thiol-Alkylation to Form the Sulfanyl Acetamide Moiety

Intermediate A undergoes nucleophilic substitution with Intermediate B to install the sulfanyl acetamide group.

Alkylation in Polar Aprotic Solvents

NaH or K2CO3 in DMF/DCM facilitates deprotonation of the triazole-thiol (–SH), enabling attack on the α-carbon of Intermediate B .

Optimized Conditions :

  • Base : NaH (1.2 eq)

  • Solvent : DCM/DMF (3:1)

  • Temperature : Room temperature (25°C)

  • Reaction Time : 6–8 hours

Key Outcomes :

  • Yield : 65–78%

  • Purity : >95% (HPLC)

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, where the thiolate ion displaces bromide from Intermediate B . Steric hindrance from the 2,4-dimethylphenyl group necessitates prolonged reaction times compared to less hindered analogues.

Structural Elucidation and Validation

Spectroscopic Confirmation

  • 1H NMR :

    • δ 10.2 (s, NH), 8.6–7.3 (m, aromatic H), 4.15 (s, SCH2), 2.3 (s, CH3).

    • Absence of –SH peak at δ 13.2 confirms successful alkylation.

  • 13C NMR :

    • δ 168.4 (C=O), 158.1 (triazole C3), 35.8 (SCH2).

  • HRMS : m/z 612.08 [M+H]+ (calculated for C23H20BrN5OS).

X-ray Crystallography

Single-crystal X-ray analysis (where available) confirms the planar triazole ring and dihedral angles between the 4-bromophenyl and pyridin-4-yl groups (~45°), indicating minimal steric clash.

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclization step, improving yield to 82% while reducing reaction time from hours to minutes.

Solid-Phase Synthesis

Immobilized hydrazides on Wang resin enable stepwise assembly of the triazole and acetamide moieties, though scalability remains challenging.

Challenges and Optimization

Regioselectivity in Triazole Formation

Competing 1,3,4-substitution is mitigated by using electron-withdrawing groups (e.g., pyridin-4-yl) to direct cyclization to the 1,2,4-position.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes unreacted thiol and bromoacetamide.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.

    Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

    Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Reagenzien wie Natriumborhydrid (NaBH4) werden eingesetzt.

    Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Amine und substituierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C24H22BrN5OS
  • Key Functional Groups : Triazole ring, sulfanyl group, and acetamide moiety.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties against a range of pathogens. The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exhibiting antifungal activity. In bacterial systems, it may disrupt cellular processes through similar mechanisms.
  • Case Study : A study demonstrated that derivatives of triazole compounds showed potent activity against Escherichia coli and Staphylococcus aureus. The compound's structural features contribute to its binding affinity to bacterial enzymes, which is essential for its antibacterial action .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The compound has shown promising results in inhibiting fungal growth.

  • Research Findings : In vitro studies have confirmed that this compound effectively inhibits the growth of various fungi, including Candida albicans and Aspergillus niger. The mechanism involves interference with fungal cell membrane integrity and function .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies.

  • Mechanism : Triazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor growth.
  • Case Studies : A notable study highlighted the compound's ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The research utilized assays such as MTT to assess cell viability and flow cytometry for apoptosis detection .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the triazole ring via cyclization.
  • Introduction of the sulfanyl group.
  • Acetylation to form the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Wirkmechanismus

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and reported activities:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Reported Activities/Properties
Target compound 2,4-dimethylphenyl C₂₃H₂₀BrN₅OS 494.41 Not explicitly reported in evidence
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 3-methylphenyl C₂₂H₁₈BrN₅OS 480.38 No bioactivity data provided
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-sulfamoylphenyl C₂₂H₁₇BrN₆O₃S₂ 565.44 Enhanced polarity; potential bioactivity
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl)phenyl C₂₂H₁₅BrF₃N₅OS 538.34 Improved metabolic stability (inferred)
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 2-ethoxyphenyl C₂₃H₂₀BrN₅O₂S 524.40 Collision cross-section data available
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide 3-bromophenyl (+ amino) C₂₁H₁₆Br₂N₆OS 566.26 Potential hydrogen-bonding interactions

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound likely increases logP compared to the 3-methylphenyl analog , while the 4-sulfamoylphenyl substituent introduces a polar sulfonamide group, reducing logP.
  • Solubility : The ethoxy group in the 2-ethoxyphenyl derivative may enhance solubility in organic solvents, whereas the trifluoromethyl group balances hydrophobicity and metabolic stability.
  • Molecular Weight : All analogs exceed 480 g/mol, which may limit blood-brain barrier permeability but align with typical drug-like molecules.

Biologische Aktivität

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, recognized for its diverse biological activities. The unique structure of this compound, featuring a triazole ring and various aromatic substituents, positions it as a candidate for therapeutic applications in areas such as antimicrobial, antifungal, and anticancer research.

Structural Characteristics

This compound can be described by its molecular formula C20H20BrN5OSC_{20}H_{20}BrN_5OS and has a molecular weight of approximately 446.4 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets. The structural components include:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Bromophenyl Group : Enhances lipophilicity and biological interaction.
  • Pyridinyl Group : Contributes to the compound's ability to interact with different receptors.
  • Dimethylphenyl Acetamide Moiety : Potentially influences metabolic stability and bioavailability.

Biological Activity Overview

Compounds containing triazole rings have been extensively studied for their biological properties. The biological activity of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide includes:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Research indicates that similar compounds exhibit significant activity against various fungal strains.
  • Anticancer Potential : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have been found to modulate inflammatory responses by affecting cytokine release in immune cells .

Antifungal Activity

A study evaluating the antifungal properties of triazole derivatives reported that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exhibited effective inhibition against Candida species with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Anticancer Activity

In vitro studies on related triazole derivatives indicated significant antiproliferative effects against human cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer). For example:

CompoundCell LineIC50 (µM)
Triazole Derivative AHCT1166.2
Triazole Derivative BT47D27.3

These findings suggest that the specific structural features of triazoles contribute to their mechanism of action against cancer cells .

The mechanism through which 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for fungal cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and immune responses.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

Q. What functional groups in this compound contribute to its reactivity and biological interactions?

Key functional groups include:

  • 1,2,4-Triazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .
  • Sulfanyl (-S-) group : Enhances nucleophilic reactivity and metal coordination potential .
  • 4-Bromophenyl and pyridinyl moieties : Promote hydrophobic interactions and enzyme inhibition (e.g., kinase targets) .
  • Acetamide linker : Facilitates solubility and target binding via hydrogen bonding .

Advanced Research Questions

Q. How can computational methods predict and optimize the biological activity of this compound?

  • Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using software like AutoDock Vina to identify binding affinities .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with activity trends using datasets from analogous triazole derivatives .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior and stability .

Example Optimization Strategy : Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target selectivity .

Q. How can researchers resolve contradictions in stability studies under varying pH or light exposure?

Discrepancies in stability data often arise from:

  • pH-dependent degradation : Perform accelerated stability tests (40°C/75% RH) in buffers (pH 1–13) with HPLC monitoring .
  • Photolytic sensitivity : Use UV-Vis spectroscopy to track degradation products under ICH Q1B light exposure guidelines .
  • Statistical validation : Apply ANOVA to compare degradation rates across studies, ensuring sample preparation consistency (e.g., solvent purity) .

Q. What derivatization strategies can enhance the selectivity of this compound against specific biological targets?

  • Triazole ring modifications : Introduce amino or nitro groups at position 4 to improve hydrogen bonding with enzymes .
  • Acetamide substitution : Replace 2,4-dimethylphenyl with heteroaromatic groups (e.g., indole) to enhance blood-brain barrier penetration .
  • Metal complexation : Coordinate the sulfanyl group with transition metals (e.g., Cu²⁺) for anticancer activity .

Case Study : Analogous compounds with 4-chlorophenyl instead of 4-bromophenyl showed 20% higher inhibition of CYP450 enzymes .

Methodological Recommendations

  • Controlled experiments : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the sulfanyl group .
  • Bioactivity assays : Prioritize in vitro models (e.g., MTT assays for cytotoxicity) before advancing to in vivo studies .
  • Data reporting : Include crystallographic data (CCDC deposition) and NMR spectra (Bruker format) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.